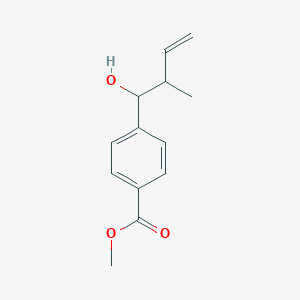
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 1-hydroxy-2-methyl-3-butenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester exerts its effects depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The specific pathways and molecular targets can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: Lacks the 1-hydroxy-2-methyl-3-butenyl group.
Benzoic acid, 4-hydroxy-, methyl ester: Contains a hydroxyl group directly attached to the benzene ring.
Benzoic acid, 4-(1-hydroxy-2-methylpropyl)-, methyl ester: Similar structure but with a different alkyl chain.
Uniqueness
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is unique due to the presence of the 1-hydroxy-2-methyl-3-butenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
169827-16-1 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-2-methylbut-3-enyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-4-9(2)12(14)10-5-7-11(8-6-10)13(15)16-3/h4-9,12,14H,1H2,2-3H3 |
InChI Key |
ASERQHYIMHKJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


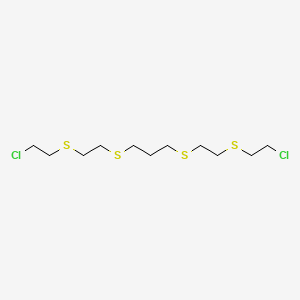
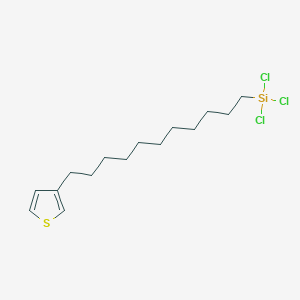
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
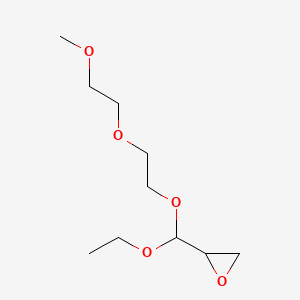
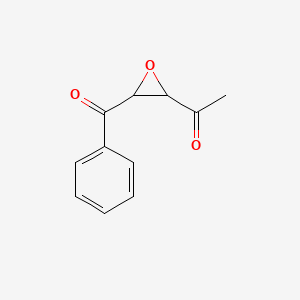
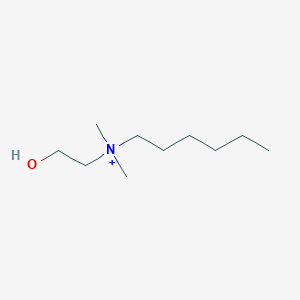
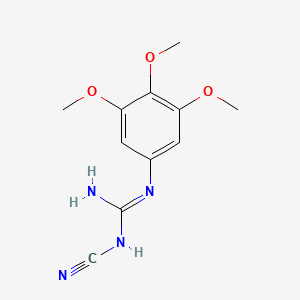



![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
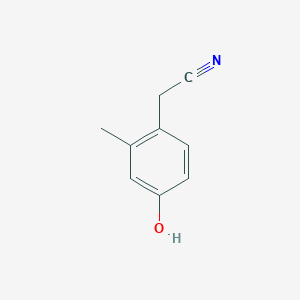
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
